3,5-Dimethoxy-2-nitrophenol
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Overview
Description
3,5-Dimethoxy-2-nitrophenol is an organic compound with the molecular formula C8H9NO5 It is a derivative of nitrophenol, characterized by the presence of two methoxy groups and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-2-nitrophenol typically involves the nitration of 3,5-dimethoxyphenol. The reaction is carried out by treating 3,5-dimethoxyphenol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the selective nitration at the desired position on the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The product is then purified through various techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-2-nitrophenol undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The phenolic group can be oxidized to a quinone derivative under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
Reduction: 3,5-Dimethoxy-2-aminophenol.
Oxidation: 3,5-Dimethoxy-2-nitroquinone.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethoxy-2-nitrophenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-2-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethoxy-4-nitrophenol
- 2,6-Dimethoxy-4-nitrophenol
- 3,5-Dimethyl-2-nitrophenol
Uniqueness
3,5-Dimethoxy-2-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups at the 3 and 5 positions enhances its solubility and reactivity compared to other nitrophenol derivatives .
Properties
Molecular Formula |
C8H9NO5 |
---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
3,5-dimethoxy-2-nitrophenol |
InChI |
InChI=1S/C8H9NO5/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4,10H,1-2H3 |
InChI Key |
RWJQMPCYEXKXIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)[N+](=O)[O-])O |
Origin of Product |
United States |
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